Ethanol, 2-(2,4-dinitrophenoxy)-, nitrate (ester)

Description

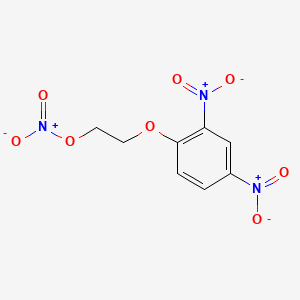

Ethanol, 2-(2,4-dinitrophenoxy)-, nitrate (ester) is a nitroaromatic compound derived from ethanol, where the hydroxyl group is esterified with nitric acid, and the phenoxy substituent carries two nitro groups at the 2- and 4-positions. Its molecular formula is C₈H₈N₂O₆, with a molecular weight of 228.16 g/mol, a density of 1.509 g/cm³, and a boiling point of 439.7°C at standard pressure . It serves as a critical intermediate in organic synthesis, particularly in the preparation of bioactive molecules and specialty chemicals .

Properties

CAS No. |

62030-34-6 |

|---|---|

Molecular Formula |

C8H7N3O8 |

Molecular Weight |

273.16 g/mol |

IUPAC Name |

2-(2,4-dinitrophenoxy)ethyl nitrate |

InChI |

InChI=1S/C8H7N3O8/c12-9(13)6-1-2-8(7(5-6)10(14)15)18-3-4-19-11(16)17/h1-2,5H,3-4H2 |

InChI Key |

UTUMHAGEPUQRFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCO[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Synthesis of 2-(2,4-dinitrophenoxy)ethanol

Reactants and Conditions

- Starting materials: 2,4-dinitrochlorobenzene (technical grade, ≥95% purity), ethylene glycol (≥96% purity).

- Base: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution (30–80% concentration).

- Solvent: Ethylene glycol acts both as reactant and solvent.

- Temperature: Controlled between 65°C and 100°C depending on the step.

- Reaction vessel: Equipped with stirring, nitrogen atmosphere, reflux condenser, and tail gas trap.

Reaction Procedure and Mechanism

- 2,4-dinitrochlorobenzene is melted and mixed thoroughly with ethylene glycol to form a near-homogeneous phase.

- The strong base solution is added dropwise under stirring to promote nucleophilic substitution, replacing the chlorine atom with the ethylene glycol moiety.

- After completion of the substitution reaction, deionized water is added to precipitate the product.

- The precipitate is filtered, washed with water, and dried to yield 2-(2,4-dinitrophenoxy)ethanol.

Representative Data Table for Synthesis of 2-(2,4-dinitrophenoxy)ethanol

| Embodiment | DNFB (g) | Ethylene Glycol (g) | Base Type & Amount (g) | Reaction Temp (°C) | Reaction Time (h) | Product Content (%) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 213 | 226 | KOH 78 (50% solution) | 78–95 | 3 + 1 | 10.11 | 93 |

| 2 | 213 | 291 | KOH 78 (50% solution) | 90–95 | 3 + 1 | 61.57 | 97 |

| 3 | 213 | 342 | NaOH 59 (50% solution) | 90–94 | 3 + 1.2 | 84.13 | 91 |

| 4 | 213 | 383 | NaOH 51 (50% solution) | 88–95 | 3.5 + 1 | 97.00 | 91 |

Note: DNFB = 2,4-dinitrochlorobenzene

Nitration to Form Ethanol, 2-(2,4-dinitrophenoxy)-, Nitrate (Ester)

Reaction Overview

- The synthesized 2-(2,4-dinitrophenoxy)ethanol is subjected to nitration to introduce the nitrate ester functionality.

- Typical nitration involves treatment with a nitrating mixture such as concentrated nitric acid and sulfuric acid under controlled temperature.

- The reaction must be carefully controlled to avoid decomposition or over-nitration.

Reaction Conditions

- Temperature control is critical, often maintained below 10°C during acid addition to minimize side reactions.

- Solvents such as dichloromethane or acetone may be used to provide a suitable reaction medium.

- After nitration, the product is isolated by quenching the reaction mixture, extraction, and purification.

Summary Table of Preparation Steps

| Step | Process Description | Key Parameters | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution of 2,4-dinitrochlorobenzene with ethylene glycol | Temp: 65–100°C, Base: NaOH/KOH, Molar ratios optimized | 86.5–97 | Up to 99.2 | Control by-products formation |

| 2 | Nitration of 2-(2,4-dinitrophenoxy)ethanol to nitrate ester | Temp <10°C during acid addition, use of HNO3/H2SO4 mixture | Variable | High | Requires strict safety measures |

Chemical Reactions Analysis

2-(2,4-dinitrophenoxy)ethyl nitrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or metal hydrides for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,4-dinitrophenoxy)ethyl nitrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dinitrophenoxy)ethyl nitrate involves its energetic properties. The compound releases a significant amount of energy upon decomposition, making it useful in propellants and explosives . The molecular targets and pathways involved include the interaction with other energetic materials and the release of gases and heat upon decomposition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-(4-Nitrophenoxy)ethyl Acetate (CAS 6941-80-6)

- Structure : Contains a single nitro group (4-position) and an acetate ester.

- Molecular Formula: C₁₀H₁₁NO₅, MW = 225.20 g/mol .

- The acetate ester may enhance hydrophobicity but reduce reactivity in hydrolysis reactions.

Acetic Acid, 2-(2,4-Dinitrophenoxy)- (CAS 25141-25-7)

- Structure: Replaces the ethanol hydroxyl group with an acetic acid moiety.

- Key Differences : The carboxylic acid group introduces acidity (pKa ~2-3), altering solubility and reactivity. This compound may act as a precursor for further derivatization .

Ethyl (R)-2-[6-(2,4-Dinitrophenoxy)hexyl]oxirane-carboxylate

- Structure: Features a dinitrophenoxy group attached to a hexyl chain and an epoxide ring.

- Applications : Demonstrated utility in diabetes research as a carnitine palmitoyltransferase-1 (CPT-1) inhibitor .

- Key Differences: The extended alkyl chain and epoxide functionality enhance lipophilicity and biological activity compared to the simpler ethanol derivative.

Substituent Modifications

2-(2,4-Dichlorophenoxy)ethanol (CAS 120-67-2)

- Structure : Chlorine atoms replace nitro groups.

- Molecular Formula : C₈H₈Cl₂O₂, MW = 207.05 g/mol .

- Physical Properties : Melting point = 327 K , vaporization enthalpy = 65.1 kJ/mol .

- Key Differences : Chlorine substituents reduce oxidative reactivity compared to nitro groups, making this compound more suitable for applications in herbicides or stabilizers.

2-Nitrophenyl Octyl Ether (CAS 37682-29-4)

- Structure : Contains a single nitro group and an octyl ether chain.

- Key Differences: The long alkyl chain increases hydrophobicity, favoring use in non-polar solvents or surfactants. The absence of a second nitro group diminishes electron-deficient character .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|

| Ethanol, 2-(2,4-dinitrophenoxy)- | 2831-60-9 | C₈H₈N₂O₆ | 228.16 | 1.509 | 439.7 |

| 2-(4-Nitrophenoxy)ethyl acetate | 6941-80-6 | C₁₀H₁₁NO₅ | 225.20 | - | - |

| 2-(2,4-Dichlorophenoxy)ethanol | 120-67-2 | C₈H₈Cl₂O₂ | 207.05 | - | - |

| Acetic acid, 2-(2,4-dinitrophenoxy) | 25141-25-7 | C₈H₆N₂O₇* | - | - | - |

*Hypothetical formula based on structural analogy.

Research Findings and Trends

- Synthetic Utility: Ethanol, 2-(2,4-dinitrophenoxy)- is a precursor for Sharpless epoxidation reactions, enabling enantioselective synthesis of bioactive molecules like CPT-1 inhibitors .

- Thermal Stability : Nitro groups confer high thermal stability (boiling point >400°C) but increase explosion risk under extreme conditions .

- Environmental Impact : Nitroaromatic compounds are recalcitrant pollutants; biodegradation studies highlight the need for specialized microbial pathways .

Biological Activity

Ethanol, 2-(2,4-dinitrophenoxy)-, nitrate (ester), also known by its CAS number 62030-34-6, is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 273.1565 g/mol

- Density : 1.509 g/cm³

- Boiling Point : 439.7°C

- Flash Point : 219.7°C

Synthesis

The synthesis of Ethanol, 2-(2,4-dinitrophenoxy)-, nitrate (ester) typically involves the nitration of the corresponding ethanol derivative in the presence of suitable reagents. The synthetic pathway may include various steps such as protection and deprotection of functional groups to ensure the stability and yield of the desired product.

Antimicrobial Activity

Research indicates that compounds similar to Ethanol, 2-(2,4-dinitrophenoxy)-, nitrate (ester) exhibit significant antimicrobial properties. For instance, derivatives with nitro groups have shown potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. In a study, certain nitro compounds displayed minimum inhibitory concentrations (MICs) as low as 2 μg/mL against these pathogens .

Cytotoxicity and Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects on various cancer cell lines. In vitro studies revealed that certain derivatives could induce apoptosis in human tumor cells while sparing normal cells. For example, a related compound demonstrated IC values ranging from 0.72 to 18.80 μM across different cancer cell lines . This suggests a potential therapeutic application in oncology.

The proposed mechanism for the biological activity of Ethanol, 2-(2,4-dinitrophenoxy)-, nitrate (ester) includes the release of nitric oxide (NO), which is known for its role in mediating various biological processes including vasodilation and antimicrobial activity. The Griess assay indicated that certain derivatives could release NO at concentrations exceeding 20 μmol/L within an hour .

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | MIC (μg/mL) | IC (μM) | Target Pathogen/Cancer Cell Line |

|---|---|---|---|

| Ethanol, 2-(2,4-dinitrophenoxy)- | 4 | - | Staphylococcus aureus |

| Nitrate Derivative | 2 | 1.68 | Bacillus subtilis |

| NO-Releasing Compound | - | 0.72 | Bel-7402 Hepatoma Cell Line |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.